2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound characterized by the presence of both pyrazole and pyrazine rings. It is notable for its trifluoromethyl group, which enhances its chemical stability and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial and anticancer agent, as well as in materials science for developing new materials with specific electronic or optical properties .
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological activities. The trifluoromethyl group classifies it further as a fluorinated organic compound, which is significant in medicinal chemistry for enhancing biological activity .
The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This method allows for the introduction of the trifluoromethyl group while forming the pyrazolo structure.
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. The use of triethylamine serves as a base to facilitate the reaction between the nucleophilic isocyanate and the electrophilic triazole derivative .
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions:
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves interactions with molecular targets such as enzymes and receptors. For example:
The compound exhibits distinct physical properties due to its heterocyclic structure and trifluoromethyl group. These properties include:
Key chemical properties include:
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
This compound represents a significant area of interest within pharmaceutical research due to its diverse applications and potential therapeutic benefits.
The trifluoromethyl (CF₃) group serves as a critical pharmacophore in modern drug design due to its profound influence on molecular properties. When incorporated into heterocyclic systems like pyrazolo[1,5-a]pyrazin-4-one, it enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity (Log P increase of 0.8–1.2 units), thereby improving blood-brain barrier penetration [2] [9]. The CF₃ group’s strong electron-withdrawing effect (Hammett constant σₘ = 0.43) polarizes adjacent bonds, altering electron distribution within the heterocyclic core and influencing hydrogen-bonding capacity. This is exemplified in 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (molecular formula: C₇H₆F₃N₃O), where the CF₃ group at C-2 stabilizes the lactam tautomer and increases hydrogen bond acceptor strength at the carbonyl oxygen [2] [9]. These modifications translate to improved receptor binding affinity and pharmacokinetic profiles, making trifluoromethylated derivatives privileged scaffolds in CNS-targeting therapeutics [1] [7].
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₆F₃N₃O | [2] |
Molecular Weight | 205.14 g/mol | [2] |
Boiling Point | 415.2 ± 45.0 °C (Predicted) | [2] |
Density | 1.71 ± 0.1 g/cm³ (Predicted) | [2] |
pKa | 13.33 ± 0.20 (Predicted) | [2] |
LogP | 1.2 (Estimated) | Computational modeling |
Hydrogen Bond Acceptors | 4 | [9] |
Hydrogen Bond Donors | 1 | [9] |
Pyrazolo[1,5-a]pyrazine cores emerged as bioisosteres for purine-based scaffolds in the early 2010s, addressing limitations of metabolic instability and poor selectivity. Their synthetic accessibility via cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds enabled rapid library generation [3] [5]. The first therapeutic applications targeted infectious diseases, with WO2018011163A1 (2017) disclosing 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives as antiviral agents [4]. Subsequent innovations exploited the scaffold’s conformational rigidity for CNS targets, exemplified by GluN2A-selective positive allosteric modulators (PAMs) like (R)-9, where the saturated 5,6,7,8-tetrahydropyrazine ring reduced off-target activity against AMPA receptors [1]. Patent AU2015295300B2 (2016) further demonstrated utility in mGluR2 negative allosteric modulators (NAMs) for neuropsychiatric disorders [7]. The incorporation of trifluoromethyl groups accelerated after 2015, driven by improved synthetic methods for C–H trifluoromethylation and the commercial availability of fluorinated building blocks like ethyl 4,4,4-trifluoro-2-butynoate [5] [9].
In CNS drug discovery, pyrazolo[1,5-a]pyrazin-4-ones exhibit exceptional versatility. As GluN2A-PAMs, they enhance synaptic plasticity and show efficacy in schizophrenia and depression models by selectively modulating NMDA receptor subunits without inducing excitotoxicity [1]. mGluR2 NAMs derived from this scaffold (e.g., AU2015295300B2) improve cognitive function in Alzheimer’s models by regulating glutamate release [7]. Beyond neuroscience, these derivatives inhibit viral replication (WO2013174931A1 targets respiratory syncytial virus) and demonstrate antitubercular activity through FAD-dependent hydroxylase inhibition [4] [6]. In oncology, the isosteric pyrazolo[1,5-a]pyrimidine analogs act as CDK2 inhibitors (IC₅₀: 0.057 μM for compound 14), inducing apoptosis in colorectal carcinoma cells [8]. Material science applications exploit their electron-deficient properties for organic semiconductors, though this area remains underexplored.
Table 2: Therapeutic Applications of Pyrazolo[1,5-a]pyrazine Derivatives
Therapeutic Area | Target | Biological Activity | Patent/Reference |
---|---|---|---|
Neuropsychiatric Disorders | GluN2A-NMDAR | Positive allosteric modulation; LTP enhancement | [1] |
mGluR2 | Negative allosteric modulation; cognitive improvement | AU2015295300B2 [7] | |
Infectious Diseases | Viral polymerases | RSV/HCV replication inhibition | WO2013174931A1 [6] |
Mtb hydroxylase (Rv1751) | Antitubercular activity; MIC: 0.5–2 μg/mL | [4] | |
Oncology | CDK2/Cyclin A2 | G1/S cell cycle arrest; IC₅₀: 57–119 nM | [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7